molecular formula C11H13BrO2 B13680664 1-Bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene

1-Bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene

Cat. No.: B13680664
M. Wt: 257.12 g/mol
InChI Key: ISGFFRZHCJLAKA-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a methoxycyclopropyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring.

    Cyclopropylation: The formation of a methoxycyclopropyl group and its attachment to the benzene ring.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to enhance yield and purity.

Chemical Reactions Analysis

1-Bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the bromine atom or modify the methoxy groups.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene include:

    1-Bromo-4-methoxybenzene: Lacks the methoxycyclopropyl group, making it less complex.

    1-Bromo-2-methoxybenzene: Similar structure but without the cyclopropyl group.

    4-Bromoanisole: Contains a bromine atom and a methoxy group but differs in the position of substituents.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene

InChI

InChI=1S/C11H13BrO2/c1-13-10-7-8(3-4-9(10)12)11(14-2)5-6-11/h3-4,7H,5-6H2,1-2H3

InChI Key

ISGFFRZHCJLAKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2(CC2)OC)Br

Origin of Product

United States

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